3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid CAS number and identifiers
3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid CAS number and identifiers
An In-depth Technical Guide to 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic Acid: A Versatile Building Block in Medicinal Chemistry
Introduction: Navigating a Niche Chemical Intermediate
In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount. Bifunctional building blocks—molecules possessing two distinct reactive functional groups—are invaluable tools for synthetic chemists, enabling the construction of complex and diverse compound libraries. 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid is a prime example of such a scaffold. It combines a carboxylic acid and a highly reactive sulfonyl chloride group on a substituted aromatic ring, offering orthogonal handles for chemical modification.
Part 1: Core Identifiers and Physicochemical Profile
While a specific CAS number remains elusive, the molecule is uniquely identified by its structure and associated chemical descriptors.
Table 1: Core Identifiers for 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid
| Identifier | Value | Source |
| PubChem CID | 53423540 | [1] |
| Molecular Formula | C₈H₆Cl₂O₄S | [1] |
| Monoisotopic Mass | 267.93637 Da | [1] |
| SMILES | CC1=C(C=C(C=C1Cl)C(=O)O)S(=O)(=O)Cl | [1] |
| InChI | InChI=1S/C8H6Cl2O4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | [1] |
| InChIKey | DBDYGJUVUJISSF-UHFFFAOYSA-N | [1] |
To provide context, several structurally similar compounds are well-documented and commercially available, highlighting the importance of this chemical class.
Table 2: Identifiers of Structurally Related Analogues
| Compound Name | CAS Number | Key Structural Difference |
| 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 | Lacks chloro and methyl groups.[2] |
| 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | Isomer; lacks chloro and methyl groups. |
| 4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3 (per patent) | Isomer; lacks methyl group.[3] |
| 3-Chloro-4-(methylsulfonyl)benzoic acid | 1197193-45-5 | Sulfonyl group is methylated (sulfone).[4] |
Predicted Physicochemical Properties
Experimental data for the target compound is not published. However, computational models provide valuable predictions.
| Property | Predicted Value | Notes |
| XlogP | 2.5 | Indicates moderate lipophilicity.[1] |
| Polar Surface Area | 79.8 Ų | Influences membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 4 | From the carbonyl and sulfonyl oxygens. |
Part 2: Synthesis, Reactivity, and Core Utility
The true value of 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid lies in its synthesis and subsequent reactivity, which allows it to serve as a powerful intermediate.
Proposed Synthesis: Electrophilic Aromatic Substitution
The most direct and industrially relevant method for synthesizing aryl sulfonyl chlorides is through the direct chlorosulfonation of an aromatic ring. The logical precursor for the target compound is 3-chloro-4-methylbenzoic acid. The reaction involves treating the precursor with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H).
The regiochemistry of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The carboxylic acid is a meta-director, while the chloro and methyl groups are ortho-, para-directors. The resulting substitution pattern arises from the complex interplay of these electronic and steric influences.
Caption: Proposed synthesis via chlorosulfonation.
This reaction is often hazardous, involving highly corrosive reagents and the evolution of HCl gas, necessitating careful control of reaction conditions and appropriate safety measures.[5]
Core Reactivity: The Sulfonyl Chloride Functional Group
The cornerstone of this molecule's utility is the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles, with the chloride ion acting as a good leaving group.
The most significant transformation is the reaction with primary or secondary amines to form highly stable sulfonamide linkages. This reaction is a fundamental tool in medicinal chemistry.[6]
Experimental Protocol: General Synthesis of Sulfonamides
This protocol describes a general method for synthesizing N-substituted sulfonamides from an aryl sulfonyl chloride intermediate.
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Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base such as pyridine or sodium carbonate (1.2 equivalents) in an appropriate solvent (e.g., dichloromethane or water).[7]
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Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring.
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Reagent Addition: Dissolve 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Upon completion, acidify the mixture with 1N HCl to a pH of ~2. This protonates the carboxylic acid and any excess amine.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure sulfonamide derivative.[7]
Caption: General workflow for sulfonamide synthesis.
Part 3: Applications in Drug Discovery
The sulfonamide group is a privileged scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs, including diuretics, anti-diabetics, and anti-cancer agents.[7] 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid is a strategic starting material for accessing novel sulfonamides for several reasons:
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Bifunctional Nature: It allows for the creation of two distinct points of diversity. The sulfonyl chloride can be reacted with a library of amines, while the carboxylic acid can be coupled with another set of amines or alcohols to form amides or esters, respectively. This rapidly generates complex molecules for screening.
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Structural Control: The rigid, substituted phenyl ring provides a well-defined core to which other functional groups can be attached. The chloro and methyl groups provide specific steric and electronic properties that can be exploited to optimize interactions with a biological target, such as an enzyme active site.
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Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for an amide bond, offering similar geometry but with improved metabolic stability and different hydrogen bonding capabilities.[8] This molecule provides a direct route to perform such strategic replacements in lead optimization campaigns.
Part 4: Safety, Handling, and Storage
Aryl sulfonyl chlorides are hazardous reagents that demand strict safety protocols.
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Primary Hazards: The compound is expected to be highly corrosive, causing severe skin burns and serious eye damage.[9] It reacts violently with water, moisture, and nucleophiles.[10]
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Reaction with Moisture: Contact with water or moist air will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, liberating highly corrosive and toxic hydrogen chloride (HCl) gas.[9]
Table 3: Recommended Safety and Handling Procedures
| Aspect | Procedure | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a full-face shield. | To prevent contact with skin and eyes, which can cause severe burns.[2] |
| Handling | Always handle within a certified chemical fume hood. Keep the container tightly closed when not in use. Avoid breathing dust or vapors. | To prevent inhalation of the corrosive powder or HCl gas evolved upon contact with moisture.[10] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended. | To prevent degradation and hazardous reactions with atmospheric moisture and other chemicals.[9] |
| Spill Response | Do not use water to clean up spills. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up carefully, and place in a sealed container for hazardous waste disposal. | To avoid the violent reaction with water and the release of HCl gas. |
| First Aid | Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Inhalation: Move to fresh air. In all cases, seek immediate medical attention.[9] | Due to the severe corrosive nature of the compound. |
Conclusion
3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid represents a powerful, albeit niche, building block for chemical synthesis. Its dual functionality allows for the creation of diverse and complex molecules, particularly those centered around the pharmaceutically important sulfonamide scaffold. While the lack of a registered CAS number points to its specialized nature, a thorough understanding of the fundamental reactivity of aryl sulfonyl chlorides and benzoic acids provides a clear and reliable roadmap for its use. Adherence to stringent safety protocols is non-negotiable due to its corrosive and reactive nature. For researchers and drug development professionals, this compound offers a strategic tool for the exploration of new chemical space in the quest for novel therapeutics.
References
-
PubChemLite. (2026). 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid (C8H6Cl2O4S). Available at: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]
-
PubChem. 3-Chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]
- Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
PubChemLite. 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid (C8H6Cl2O4S). Available at: [Link]
-
ResearchGate. Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
PubChemLite. 3-(chlorosulfonyl)-5-methylbenzoic acid (C8H7ClO4S). Available at: [Link]
-
PubChem. 4-Chloro-5-chlorosulfonyl-3-nitrobenzoic acid. Available at: [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]
Sources
- 1. PubChemLite - 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Chlorsulfonyl)benzoesäure 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]
- 4. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
